Cas no 1706431-11-9 (methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate)

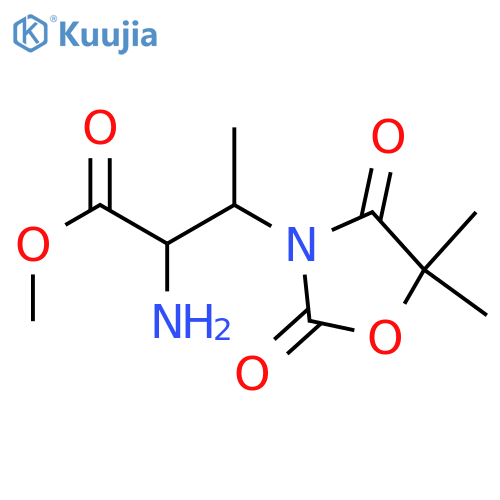

1706431-11-9 structure

商品名:methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate

CAS番号:1706431-11-9

MF:C10H16N2O5

メガワット:244.244442939758

MDL:MFCD28126721

CID:5580283

PubChem ID:86263209

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate

- 3-Oxazolidinepropanoic acid, α-amino-β,5,5-trimethyl-2,4-dioxo-, methyl ester

-

- MDL: MFCD28126721

- インチ: 1S/C10H16N2O5/c1-5(6(11)7(13)16-4)12-8(14)10(2,3)17-9(12)15/h5-6H,11H2,1-4H3

- InChIKey: WIEHFLRLBRKDOG-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C(N)C(N1C(=O)C(C)(C)OC1=O)C

じっけんとくせい

- 密度みつど: 1.253±0.06 g/cm3(Predicted)

- ふってん: 319.0±52.0 °C(Predicted)

- 酸性度係数(pKa): 6.29±0.33(Predicted)

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-240554-10.0g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |

1706431-11-9 | 95% | 10.0g |

$3131.0 | 2024-06-19 | |

| Enamine | EN300-240554-0.25g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |

1706431-11-9 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Life Chemicals | F2167-2297-2.5g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate |

1706431-11-9 | 95%+ | 2.5g |

$1092.0 | 2023-09-06 | |

| TRC | M292411-100mg |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate |

1706431-11-9 | 100mg |

$ 135.00 | 2022-06-04 | ||

| Enamine | EN300-240554-0.5g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |

1706431-11-9 | 95% | 0.5g |

$699.0 | 2024-06-19 | |

| Enamine | EN300-240554-2.5g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |

1706431-11-9 | 95% | 2.5g |

$1428.0 | 2024-06-19 | |

| Enamine | EN300-240554-1g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |

1706431-11-9 | 1g |

$728.0 | 2023-09-15 | ||

| Enamine | EN300-240554-0.05g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |

1706431-11-9 | 95% | 0.05g |

$612.0 | 2024-06-19 | |

| Enamine | EN300-240554-5.0g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |

1706431-11-9 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| Life Chemicals | F2167-2297-0.5g |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate |

1706431-11-9 | 95%+ | 0.5g |

$518.0 | 2023-09-06 |

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1706431-11-9 (methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量